molecular formula C9H15Cl2N3 B2557920 4-(1-Methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride CAS No. 2361639-50-9

4-(1-Methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride

Cat. No. B2557920
CAS RN: 2361639-50-9
M. Wt: 236.14
InChI Key: IKRJOSZDXJDAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole derivatives, such as 2-Methylimidazole, are organic compounds that are structurally related to imidazole . They are often white or colorless solids that are highly soluble in polar organic solvents and water . They are precursors to a range of drugs and are ligands in coordination chemistry .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . For instance, four manganese (II) coordination compounds with bis (1-methylimidazol-2-yl)ketone (BIK) of general formula Mn (BIK) 2 X 2 (X = Cl, Br, NO 3, ClO 4) were synthesized and characterized by elemental analysis, by UV–vis, and FTIR spectroscopies .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using various techniques. For example, two crystal structures of tris(azolyl)phosphines, PR3 [R′ = 1-methylimidazol-2-yl (1) or R′′ = 4-methylthiazol-2-yl (2)], and the crystal structure of the sulfurisation product of 2, R′′3PS (3), were determined .


Chemical Reactions Analysis

The chemical reactions of imidazole derivatives can be complex and varied. For instance, the thermal behavior of the synthesized Mn (II) complexes was investigated using TG and DTG techniques .


Physical And Chemical Properties Analysis

Imidazole derivatives often have unique physical and chemical properties. For example, 2-Methylimidazole is a white or colorless solid that is highly soluble in polar organic solvents and water .

Scientific Research Applications

Bioactivation and Monoamine Oxidase B (MAO-B) Substrate Properties

  • Yu and Castagnoli (1999) explored the MAO-B substrate properties of MPTP analogues, including 4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine. They found that except for this particular analogue, all compounds displayed good to excellent substrate properties. This research contributes to understanding the structural features responsible for biotransformation in Parkinsonian-inducing drugs (Yu & Castagnoli, 1999).

Anticancer Properties

  • Redda and Gangapuram (2007) investigated substituted 1,3,4-oxadiazolyl tetrahydropyridines, which include structures similar to 4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine, for their anti-cancer activities. This study emphasizes the potential therapeutic applications of these compounds in cancer treatment (Redda & Gangapuram, 2007).

Dimerization and Tetrahydropyridine Derivatives

  • Zarin, Liepin, Lavrinovich, and Aren (1974) researched the reduction of specific pyridinium salts, leading to the dimerization of 1,2-dihydropyridine derivatives. Their work helps in understanding the chemical behavior of related tetrahydropyridine compounds (Zarin et al., 1974).

Synthesis and Characterizations in Chemistry

  • Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, and Song (2018) conducted research on synthesis and characterizations of certain thioureas, involving processes and methods that could be relevant to the synthesis of similar compounds like 4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine (Zhang et al., 2018).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary depending on their specific structure and the context in which they are used. For example, imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Safety and Hazards

The safety and hazards associated with imidazole derivatives can vary depending on the specific compound. For example, 2-(2-Methylimidazol-1-yl)acetic acid has been classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on imidazole derivatives are vast and varied. For example, tris(azolyl)phosphines show various interesting properties in coordination chemistry, most notably their potential to coordinate at both P- and N-centers .

properties

IUPAC Name

4-(1-methylimidazol-2-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;;/h2,6-7,10H,3-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRJOSZDXJDAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methyl-1h-imidazol-2-yl)-1,2,3,6-tetrahydropyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.